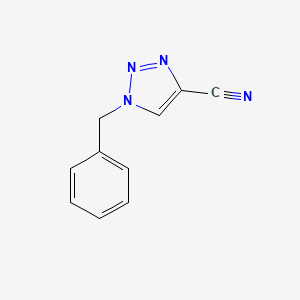

1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Vue d'ensemble

Description

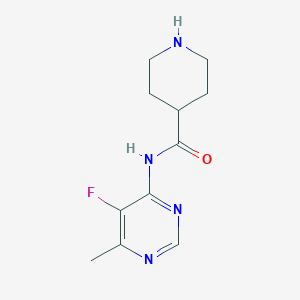

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile (BzTCN) is a heterocyclic organic compound that belongs to the class of organic compounds known as triazoles. BzTCN has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. It has been used as a building block for synthesizing new compounds with various properties, and its structure has been used as a template for the design and synthesis of new pharmaceuticals.

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile, as part of the broader 1,2,3-triazole family, is involved in various chemical synthesis processes. A study by Albert (1973) discusses the preparation of amino-nitriles and their hydrogenated analogues, which includes the 3-benzyl analogues relevant to this compound. This demonstrates its role in creating compounds with potential biological activity (Albert, 1973).

Saleem et al. (2014) describe the use of this compound in organometallic chemistry, specifically in the formation of catalyst complexes for transfer hydrogenation and oxidation reactions. This illustrates its utility in catalysis and organic transformation processes (Saleem et al., 2014).

Antimicrobial Properties

Research by Al‐Azmi and Mahmoud (2020) explores novel derivatives of 1,2,3-triazole, including 1-benzyl analogues, for their antimicrobial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Synthesis of Drug Candidates

Sekh et al. (2021) have developed a synthetic route for functionalized 1H-1,2,3-triazole-4-carbonitriles, which are used as precursors in the preparation of drug candidates, particularly for anticancer drug discovery. This underscores its importance in the pharmaceutical field (Sekh et al., 2021).

Supramolecular Interactions

Schulze and Schubert (2014) discuss the diverse supramolecular interactions of 1,2,3-triazoles, including 1-benzyl derivatives. These interactions are crucial for applications in supramolecular and coordination chemistry, furthering the understanding of these compounds in complex chemical systems (Schulze & Schubert, 2014).

Mécanisme D'action

Target of Action

The primary target of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs .

Mode of Action

This compound interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, preventing the cells from dividing .

Biochemical Pathways

The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the sub-G1 and G2/M phase .

Result of Action

The result of this compound’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .

Propriétés

IUPAC Name |

1-benzyltriazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZMLSUPKREZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(2-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2837921.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)